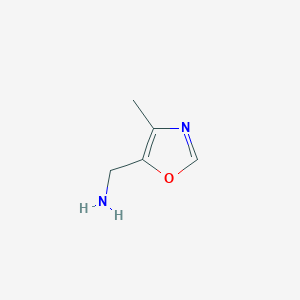
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can involve multi-component condensation reactions. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared through a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid, with the intermediate 3-aminopyrrole derivative generated in situ . This suggests that the synthesis of related compounds like 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid could potentially be achieved through similar multi-component reactions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids is characterized by the presence of carboxylate groups that can coordinate with metal ions. The coordination can lead to various structural motifs, including coordination polymers and discrete complexes, as seen in the reactions of pyridine-2,4,6-tricarboxylic acid with different metal salts . The presence of substituents on the pyridine ring can influence the coordination geometry and the overall structure of the resulting complexes.
Chemical Reactions Analysis
Pyridine carboxylic acids can undergo a variety of chemical reactions, including coordination with metal ions to form complex structures. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of additional ligands like pyridine . Similarly, reactions with other metal salts such as Cd(II), Mn(II), and Ni(II) can yield different products, including open framework structures and discrete complexes, under varying conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids and their derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. The coordination can lead to different dimensionalities in the resulting structures, which can be characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis . The presence of substituents on the pyridine ring, such as methyl groups in the case of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, can further modify these properties, potentially affecting solubility, melting points, and reactivity.
Aplicaciones Científicas De Investigación
Chemical and Biological Properties
Biological Activity and Applications : Pyridine carboxylic acids, such as nicotinic acid and related derivatives, have been studied for their biological activities, including interactions with biologically relevant ligands and potential therapeutic effects. These studies have explored the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, with investigations into their spectroscopic properties, structures, and interactions with cellular components (Lewandowski, Kalinowska, & Lewandowska, 2005).
Synthetic Applications : Compounds related to pyridine carboxylic acids have been utilized as key intermediates in synthetic organic chemistry. Research into the synthesis of complex molecules, including those with pyranopyrimidine cores, highlights the utility of these compounds in developing medicinally relevant structures. Such synthetic pathways often involve catalysis and multicomponent reactions, underscoring the versatility of pyridine derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).
Chemical Synthesis and Catalysis
- Catalytic Roles : The review on hybrid catalysts for the synthesis of pyranopyrimidine derivatives illustrates the broad applicability of pyridine-based compounds in facilitating chemical reactions. These materials serve as ligands or intermediates in catalytic processes, contributing to the development of new synthetic methods and the improvement of reaction efficiencies (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQEQKBANFFBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635088 |
Source


|
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
1082766-19-5 |
Source


|
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)








amino}acetic acid](/img/structure/B1290363.png)

